molecular formula C18H17NO3S B2980339 (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035008-09-2

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2980339
CAS No.: 2035008-09-2
M. Wt: 327.4
InChI Key: VPJWMKLVYYYYQC-CMDGGOBGSA-N
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Description

(E)-N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring a benzofuran moiety, a methoxyethyl group, and a thiophene ring. This compound is of interest due to its structural similarity to pharmacologically active acrylamides targeting receptors such as nicotinic acetylcholine receptors (nAChRs) and voltage-gated calcium channels (CaV2.2) . Its design combines heterocyclic and polar substituents, which may enhance binding affinity and metabolic stability compared to simpler analogs.

Properties

IUPAC Name

(E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-21-17(16-11-13-5-2-3-7-15(13)22-16)12-19-18(20)9-8-14-6-4-10-23-14/h2-11,17H,12H2,1H3,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJWMKLVYYYYQC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CS1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CS1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.

    Methoxyethyl Group Introduction: The methoxyethyl group can be introduced via an alkylation reaction using methoxyethyl halide.

    Thiophene Ring Addition: The thiophene ring can be incorporated through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Acrylamide Formation: The final step involves the formation of the acrylamide moiety through a condensation reaction between the amine group of the intermediate and acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the acrylamide double bond.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles such as thiols or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thiols or amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran and thiophene rings.

    Reduction: Reduced acrylamide derivatives.

    Substitution: Substituted derivatives with thiol or amine groups.

Scientific Research Applications

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and thiophene rings can engage in π-π stacking interactions, while the acrylamide moiety can form covalent bonds with nucleophilic residues in the target protein. This dual interaction mechanism enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Pharmacological Implications

However, its efficacy and safety require validation in in vitro and in vivo models, particularly compared to DM497 and benzothiazole derivatives .

Biological Activity

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound features a benzofuran moiety and a thiophene ring , which are known for their diverse biological activities. The presence of these aromatic and heteroaromatic systems suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies. The structural formula can be represented as follows:

 E N 2 benzofuran 2 yl 2 methoxyethyl 3 thiophen 2 yl acrylamide\text{ E N 2 benzofuran 2 yl 2 methoxyethyl 3 thiophen 2 yl acrylamide}

1. Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. In related studies, compounds similar to this compound have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) of several synthesized benzofuran derivatives were reported as low as 3.12 μg/mL, indicating their potency .

2. Anticancer Properties

The acrylamide class, to which this compound belongs, is noted for anticancer activities. Structure-activity relationship (SAR) studies have shown that modifications to the benzofuran and thiophene rings can enhance anticancer efficacy . For example, compounds with specific substitutions on the benzofuran ring demonstrated significant inhibition of cancer cell proliferation in vitro.

Study on Antimycobacterial Activity

A study synthesized a series of benzofuran derivatives and evaluated them against Mycobacterium tuberculosis. Compounds with structural similarities to this compound displayed profound antimycobacterial activity with low toxicity towards mammalian cells . The most active derivative had an MIC of less than 0.60 μM against M. tuberculosis.

Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, related benzofuran compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated that certain derivatives reduced the production of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α), suggesting potential therapeutic applications in inflammatory diseases .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For instance, some studies have indicated that similar compounds may act as inhibitors of monoamine oxidase (MAO), which is relevant in neurodegenerative disorders .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesPotential Activity
(E)-N-(4-Methoxyphenyl)acrylamideAromatic ring without heteroatomsModerate anticancer activity
(E)-N-(1-Naphthalenyl)acrylamideNaphthalene ring systemAntimicrobial properties
(E)-N-(Furfuryl)acrylamideFurfural derivativeAntioxidant activity
(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl) Benzofuran and thiophene ringsAntimicrobial and anticancer

This comparison highlights how variations in structure influence potential biological activities and applications, emphasizing the uniqueness of this compound within its class .

Q & A

Basic: What are the recommended synthetic routes for (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via photochemical reactions or multi-step organic synthesis . For example:

  • Photochemical methods (e.g., catalyst-free three-component reactions) enable the introduction of sulfonyl or heterocyclic groups under mild conditions .
  • Stepwise synthesis involves coupling benzofuran-2-ylmethoxyethylamine with thiophene acryloyl chloride. Key parameters include solvent choice (e.g., DMF for amide bond formation), temperature control (0–25°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to acryloyl chloride) and using scavengers (e.g., molecular sieves) to minimize hydrolysis byproducts.

Advanced: How can discrepancies in reported crystallographic data for acrylamide derivatives be resolved?

Answer:
Discrepancies often arise from twinning , disorder , or incomplete refinement . To address this:

  • Use SHELXL for refinement, incorporating restraints for disordered moieties (e.g., benzofuran or thiophene rings) and applying TWIN/BASF commands for twinned crystals .
  • Validate data using Rint values (<5%) and CCDC deposition (e.g., cross-checking with similar structures in the Cambridge Structural Database).
  • Employ Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O bonds stabilizing the acrylamide backbone) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., E-configuration via coupling constants J = 12–16 Hz for acrylamide protons) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 382.1214 for C19H19NO3S).
  • X-ray diffraction (XRD) : Resolve crystal packing and confirm bond lengths (e.g., C=O bond ~1.22 Å) .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Answer:

  • Use B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (FMOs), ionization potentials, and electron affinity. The benzofuran and thiophene moieties contribute to a low HOMO-LUMO gap (~3.5 eV), suggesting redox activity .
  • Natural bond orbital (NBO) analysis identifies hyperconjugative interactions (e.g., π→π* transitions in acrylamide) .
  • Compare computed IR/Raman spectra with experimental data to validate vibrational modes (e.g., C=O stretch at ~1650 cm<sup>−1</sup>) .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., K562 leukemia cells) with IC50 values <50 µM indicating potential .
  • Antibacterial screening : Use agar diffusion against Staphylococcus aureus (zone of inhibition >10 mm at 100 µg/mL) .
  • Enzyme inhibition : Assay for kinase or protease targets (e.g., IC50 via fluorescence polarization).

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

  • Thiophene substitution : Replace 2-thienyl with 3-thienyl to alter π-stacking interactions; monitor changes in antibacterial potency .
  • Benzofuran methoxy group : Replace methoxy with ethoxy or halogens to modulate lipophilicity (clogP values via MarvinSketch) and blood-brain barrier penetration.
  • Acrylamide linker : Replace with propiolamide to assess rigidity effects on binding affinity (e.g., docking scores <−8.0 kcal/mol in AutoDock Vina) .

Advanced: How are conflicting computational and experimental data reconciled in mechanistic studies?

Answer:

  • Solvent effects : DFT calculations often neglect explicit solvent molecules; apply PCM or SMD models to simulate polar environments (e.g., DMSO) .
  • Dynamic effects : Use molecular dynamics (MD) simulations (100 ns trajectories) to account for protein-ligand flexibility in docking studies .
  • Experimental validation : Compare computed binding energies with surface plasmon resonance (SPR) data (e.g., Kd < 10 µM) .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and N95 masks to prevent inhalation of aerosols .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to acrylamide monomers (neurotoxic).
  • Waste disposal : Incinerate at >800°C to prevent environmental release of benzofuran derivatives .

Advanced: What strategies improve the accuracy of toxicity predictions for acrylamide derivatives?

Answer:

  • QSAR models : Use ADMET Predictor or ProTox-II to estimate LD50 and hepatotoxicity .
  • In vitro assays : Perform Ames tests for mutagenicity and hERG inhibition assays for cardiotoxicity.
  • Metabolite identification : Use LC-MS/MS to detect reactive intermediates (e.g., epoxide formation via CYP450 metabolism) .

Advanced: How can cryo-EM complement XRD in resolving conformational flexibility?

Answer:

  • Cryo-EM at 2.5–3.0 Å resolution captures multiple conformations of protein-ligand complexes (e.g., binding to γ-aminobutyric acid receptors) .
  • Flexible docking (e.g., RosettaLigand) identifies low-energy conformers missed in rigid XRD models .

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